molecular formula C12H14O5 B2446084 Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate CAS No. 70076-67-4

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

Cat. No.: B2446084
CAS No.: 70076-67-4
M. Wt: 238.239
InChI Key: RGWBICWDTDHCGS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11(14)8-17-12-9(7-13)5-4-6-10(12)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWBICWDTDHCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Therapeutic Potential of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate Derivatives: A Technical Guide to Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenoxyacetate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide delves into the synthetic derivatization of a specific, promising starting material, Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate, and explores the potential biological activities of its progeny. We will navigate the synthetic pathways to key derivative classes—chalcones, pyrazolines, and 1,3,4-thiadiazoles—and provide a detailed examination of their potential as anticancer, antimicrobial, and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven protocols for the synthesis and evaluation of these novel chemical entities.

Introduction: The Rationale for Derivatization

The core molecule, this compound, possesses several key functional groups that make it an ideal starting point for chemical modification. The presence of an aldehyde (formyl group), an ether linkage, and an ester moiety offers multiple reactive sites for building molecular diversity. The formyl group, in particular, is a versatile handle for constructing a variety of heterocyclic and non-heterocyclic derivatives. The methoxy-substituted phenyl ring also plays a crucial role in modulating the electronic and steric properties of the molecule, which can significantly influence its interaction with biological targets.[2]

The primary motivation for derivatizing this core structure is to explore and enhance its therapeutic potential. By systematically modifying the parent compound, we can generate a library of novel molecules with potentially improved potency, selectivity, and pharmacokinetic profiles across a range of biological activities, including but not limited to anticancer, antimicrobial, and antioxidant effects.[1]

Synthetic Pathways and Key Derivatives

The journey from this compound to a diverse library of biologically active compounds begins with a few key transformations. The initial and pivotal step involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(4-formyl-2-methoxyphenoxy)acetic acid. This acid is a crucial intermediate for the synthesis of various derivatives.

Synthesis of Chalcone Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important biosynthetic precursors to flavonoids and are known to possess a wide array of pharmacological activities.[3][4] The synthesis of chalcones from 2-(4-formyl-2-methoxyphenoxy)acetic acid is typically achieved through a Claisen-Schmidt condensation reaction with various substituted acetophenones in the presence of a base, such as potassium hydroxide.[5]

G start Ethyl 2-(2-formyl-6- methoxyphenoxy)acetate acid 2-(4-formyl-2-methoxy- phenoxy)acetic acid start->acid Hydrolysis chalcone Chalcone Derivative acid->chalcone Claisen-Schmidt Condensation acetophenone Substituted Acetophenone acetophenone->chalcone

Synthesis of Chalcone Derivatives.
From Chalcones to Pyrazolines

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are well-documented for their broad spectrum of biological activities, particularly their anticancer effects.[6] The synthesis of pyrazoline derivatives is readily achieved through the cyclization of the α,β-unsaturated ketone system of chalcones with hydrazine hydrate, often in the presence of a catalyst like acetic acid.[7]

G chalcone Chalcone Derivative pyrazoline Pyrazoline Derivative chalcone->pyrazoline Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazoline

Synthesis of Pyrazoline Derivatives.
Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is another important pharmacophore known to impart significant antimicrobial properties to a molecule.[8] Derivatives containing this moiety can be synthesized from the chalcone intermediates. The process involves the reaction of the chalcone with thiosemicarbazide to form a thiosemicarbazone, which then undergoes oxidative cyclization, often facilitated by reagents like phosphorus oxychloride (POCl3), to yield the final 1,3,4-thiadiazole derivative.[9]

G chalcone Chalcone Derivative thiadiazole 1,3,4-Thiadiazole Derivative chalcone->thiadiazole Cyclization thiosemicarbazide Thiosemicarbazide thiosemicarbazide->thiadiazole

Synthesis of 1,3,4-Thiadiazole Derivatives.

Potential Biological Activities and Mechanisms of Action

The derivatization of this compound opens the door to a wide range of potential biological activities. Here, we focus on three key areas: anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity of Pyrazoline Derivatives

Pyrazoline-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[10] Their mechanisms of action are often multifaceted and can include the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression like tubulin, topoisomerase II, and various kinases.[10]

Some pyrazoline derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, respectively.[7] Furthermore, they can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[1] The substitution pattern on the phenyl rings of the pyrazoline core plays a critical role in determining the potency and selectivity of these compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazoline DerivativeAsPC-1 (Pancreatic)16.8[7]
Pyrazoline DerivativeU251 (Glioblastoma)11.9[7]
Pyrazoline DerivativeMCF-7 (Breast)58.88[1]
Pyrazoline-Thiazole HybridMCF-7 (Breast)0.227[11]
Pyrazoline-Thiazole HybridHeLa (Cervical)0.136[11]
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[12] The presence of the =N-C-S- moiety is believed to be crucial for their biological activity.[9] These compounds have demonstrated efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria.[13] The mechanism of action for thiadiazole derivatives can involve the inhibition of essential microbial enzymes or disruption of the bacterial cell wall or membrane integrity.[12]

The antimicrobial potency of these derivatives can be significantly influenced by the nature of the substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups can enhance the antibacterial activity.

Compound ClassBacterial StrainZone of Inhibition (mm)Reference
1,3,4-Thiadiazole DerivativeS. aureus18.96[13]
1,3,4-Thiadiazole DerivativeB. pumilus18.20[13]
1,3,4-Thiadiazole DerivativeE. coli17.33[13]
Azo-imine thiadiazoleB. subtilis16[13]
Azo-imine thiadiazoleS. aureus14[13]
Antioxidant Activity of Chalcone Derivatives

Chalcones derived from vanillin, a close structural analog to the core molecule of interest, have shown promising antioxidant activity.[8] Antioxidants are vital for neutralizing harmful free radicals in the body, thereby protecting against oxidative stress-induced cellular damage. The antioxidant capacity of chalcones is often attributed to the presence of phenolic hydroxyl groups and the conjugated α,β-unsaturated ketone system, which can effectively scavenge free radicals.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of these compounds.

Compound ClassAntioxidant AssayIC50 (µM)Reference
Vanillin-based Ferrocenyl ChalconeDPPH21.36[2]
Vanillin-based Ferrocenyl ChalconeDPPH>50[2]

Experimental Protocols

To facilitate further research and validation of the biological activities discussed, this section provides detailed, step-by-step protocols for key in vitro assays.

Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

G cell_seeding 1. Seed cells in a 96-well plate treatment 2. Treat cells with derivatives cell_seeding->treatment mtt_addition 3. Add MTT solution treatment->mtt_addition incubation 4. Incubate to allow formazan formation mtt_addition->incubation solubilization 5. Solubilize formazan crystals (DMSO) incubation->solubilization absorbance 6. Measure absorbance at 570 nm solubilization->absorbance

MTT Assay Workflow.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[15]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 24-48 hours.[15]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[15] The cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This protocol describes the assessment of the antimicrobial activity of the synthesized derivatives using the standardized Kirby-Bauer disk diffusion method.[1]

Principle: This method tests the susceptibility of bacteria to antimicrobials. A filter paper disk impregnated with a test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses from the disk into the agar. If the compound is effective against the bacteria, a clear zone of no growth will appear around the disk.[13]

G inoculum_prep 1. Prepare standardized bacterial inoculum plate_inoculation 2. Inoculate Mueller-Hinton agar plate inoculum_prep->plate_inoculation disk_application 3. Apply derivative- impregnated disks plate_inoculation->disk_application incubation 4. Incubate plates disk_application->incubation zone_measurement 5. Measure the diameter of the inhibition zone incubation->zone_measurement

Kirby-Bauer Disk Diffusion Workflow.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[16]

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13]

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[17]

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1]

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol details the evaluation of the antioxidant potential of the synthesized derivatives by measuring their ability to scavenge the stable DPPH free radical.[10]

Principle: The DPPH assay is a colorimetric method based on the reduction of the stable DPPH radical by an antioxidant. In its radical form, DPPH has a deep violet color with a maximum absorbance at around 517 nm. When it is reduced by an antioxidant, it becomes a colorless or pale yellow hydrazine, leading to a decrease in absorbance.[10]

G sample_prep 1. Prepare serial dilutions of derivatives dpph_reaction 2. Mix derivatives with DPPH solution sample_prep->dpph_reaction incubation 3. Incubate in the dark dpph_reaction->incubation absorbance 4. Measure absorbance at 517 nm incubation->absorbance calculation 5. Calculate % inhibition and IC50 absorbance->calculation

DPPH Assay Workflow.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., methanol or ethanol).[10]

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to a solution of DPPH in the same solvent. A control containing only the solvent and DPPH is also prepared.[10]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[18]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.[10]

Conclusion and Future Directions

The derivatization of this compound provides a fertile ground for the discovery of novel therapeutic agents. The synthetic routes to chalcones, pyrazolines, and 1,3,4-thiadiazoles are well-established and offer a high degree of flexibility for structural modification. The preliminary evidence suggests that these derivatives possess significant potential as anticancer, antimicrobial, and antioxidant agents.

Future research should focus on expanding the library of derivatives by exploring a wider range of substituents on the aromatic rings. A systematic structure-activity relationship (SAR) study will be crucial to identify the key structural features that govern the observed biological activities and to optimize the potency and selectivity of lead compounds. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their therapeutic effects. Promising candidates identified through in vitro screening should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models.

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A Comprehensive Guide to the IUPAC Nomenclature of Formyl-Methoxyphenoxy Acetate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for formyl-methoxyphenoxy acetate compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic approach to accurately and unambiguously naming this class of molecules, ensuring clear communication and documentation in scientific endeavors.

Foundational Principles of IUPAC Nomenclature

The IUPAC system of nomenclature is a cornerstone of organic chemistry, providing a standardized method for naming chemical compounds.[1] The primary goal is to assign a unique and unambiguous name to every structure and, conversely, to allow the generation of a single, unambiguous structure from a given name.[1] For complex molecules like formyl-methoxyphenoxy acetates, which possess multiple functional groups, a systematic application of priority rules is essential.

The Doctrine of Functional Group Priority

When a molecule contains more than one functional group, one group is designated as the "principal functional group," and this choice determines the suffix of the compound's name.[2][3] All other functional groups are treated as substituents and are indicated by prefixes.[2][3] The priority of functional groups is determined by a set of established rules, with carboxylic acids and their derivatives, such as esters, holding high precedence.[3][4][5]

The general order of priority for the functional groups relevant to this guide is:

Esters > Aldehydes > Ethers > Alkanes

This hierarchy is fundamental to correctly identifying the parent structure and, consequently, the entire systematic name of the compound.

Deconstructing the Formyl-Methoxyphenoxy Acetate Structure

To systematically name any compound within this class, we must first dissect its constituent parts:

  • Acetate: This is an ester functional group derived from acetic acid.

  • Phenoxy: This refers to a phenyl group attached to an oxygen atom, forming an ether linkage.

  • Methoxy: An ether functional group consisting of a methyl group bonded to an oxygen atom (-OCH₃).[6]

  • Formyl: This is an aldehyde functional group (-CHO). When treated as a substituent, it is denoted by the prefix "formyl-".[7][8]

The core of the naming process lies in correctly identifying the principal functional group and the parent structure.

Systematic Naming Protocol

The IUPAC naming of formyl-methoxyphenoxy acetate compounds follows a logical, step-by-step process.

Step 1: Identification of the Principal Functional Group and Parent Structure

Based on the IUPAC priority rules, the ester functional group is the highest-ranking group in these molecules.[4][5] Therefore, the compound is named as an ester.[9][10][11][12][13]

The general naming convention for an ester is to first name the alkyl or aryl group attached to the oxygen atom, followed by the name of the parent carboxylate, with the "-oic acid" ending changed to "-oate".[9][10][11][12][13] In this case, the parent carboxylate is derived from acetic acid, so the parent name is acetate .

The structure is thus named as:

(Substituted phenoxy) acetate

Step 2: Naming the Complex Substituent

The group attached to the ester's oxygen is a substituted phenoxy group. This entire group is treated as a single, complex substituent. To name this substituent, we follow these sub-steps:

  • Identify the Parent of the Substituent: The parent of this complex substituent is the "phenoxy" group.

  • Identify and Name the Substituents on the Phenoxy Group: The phenoxy group itself is substituted with a "formyl" (-CHO) group and a "methoxy" (-OCH₃) group.

  • Numbering the Phenyl Ring: The point of attachment of the phenoxy group to the parent acetate is C1 of the phenyl ring. The remaining positions are numbered 2 through 6 to give the lowest possible locants to the other substituents.[14][15][16]

  • Assembling the Substituent Name: The substituents on the phenyl ring (formyl and methoxy) are listed alphabetically. Their positions are indicated by the numbers determined in the previous step.

For example, if the methoxy group is at position 2 and the formyl group is at position 4, the substituent name would be (4-formyl-2-methoxyphenoxy) .

Step 3: Assembling the Full IUPAC Name

The final IUPAC name is constructed by combining the name of the complex substituent (from Step 2) with the parent name (from Step 1).

[Positional Isomer]-formyl-[Positional Isomer]-methoxyphenyl acetate

For instance, a compound with the formyl group at the 4-position and the methoxy group at the 2-position of the phenyl ring would be named:

4-formyl-2-methoxyphenyl acetate

The workflow for this naming process can be visualized as follows:

IUPAC_Naming_Workflow Start Formyl-Methoxyphenoxy Acetate Structure Identify_Principal_Group Identify Principal Functional Group (Ester) Start->Identify_Principal_Group Identify_Substituent Identify Complex Substituent (Substituted Phenoxy Group) Start->Identify_Substituent Name_Parent Name Parent Structure (Acetate) Identify_Principal_Group->Name_Parent Assemble_Full_Name Assemble Full IUPAC Name Name_Parent->Assemble_Full_Name Number_Ring Number Phenyl Ring (Attachment point is C1) Identify_Substituent->Number_Ring Name_Sub_Substituents Name Substituents on Ring (formyl, methoxy) Number_Ring->Name_Sub_Substituents Alphabetize Alphabetize Substituents (formyl, methoxy) Name_Sub_Substituents->Alphabetize Assemble_Substituent_Name Assemble Full Substituent Name (e.g., 4-formyl-2-methoxyphenyl) Alphabetize->Assemble_Substituent_Name Assemble_Substituent_Name->Assemble_Full_Name Final_Name Final Name: [Locant]-formyl-[Locant]-methoxyphenyl acetate Assemble_Full_Name->Final_Name

Workflow for naming formyl-methoxyphenoxy acetate compounds.

Isomeric Variations and Their Nomenclature

The relative positions of the formyl and methoxy groups on the phenoxy ring lead to different isomers, each with a unique IUPAC name. The numbering of the phenyl ring starts from the carbon atom attached to the ester oxygen.

Isomer Configuration (on Phenoxy Ring) Systematic IUPAC Name
2-formyl, 3-methoxy2-formyl-3-methoxyphenyl acetate
2-formyl, 4-methoxy2-formyl-4-methoxyphenyl acetate
3-formyl, 4-methoxy3-formyl-4-methoxyphenyl acetate
4-formyl, 2-methoxy4-formyl-2-methoxyphenyl acetate
4-formyl, 3-methoxy4-formyl-3-methoxyphenyl acetate

The decision tree for determining the correct name based on substituent positions is illustrated below:

Isomer_Decision_Tree cluster_positions Substituent Positions cluster_names IUPAC Name Start Identify Substituent Positions on Phenoxy Ring Pos_2_3 2-formyl, 3-methoxy Start->Pos_2_3 Pos_2_4 2-formyl, 4-methoxy Start->Pos_2_4 Pos_3_4 3-formyl, 4-methoxy Start->Pos_3_4 Pos_4_2 4-formyl, 2-methoxy Start->Pos_4_2 Pos_4_3 4-formyl, 3-methoxy Start->Pos_4_3 Name_2_3 2-formyl-3-methoxyphenyl acetate Pos_2_3->Name_2_3 Name_2_4 2-formyl-4-methoxyphenyl acetate Pos_2_4->Name_2_4 Name_3_4 3-formyl-4-methoxyphenyl acetate Pos_3_4->Name_3_4 Name_4_2 4-formyl-2-methoxyphenyl acetate Pos_4_2->Name_4_2 Name_4_3 4-formyl-3-methoxyphenyl acetate Pos_4_3->Name_4_3

Decision tree for naming isomers of formyl-methoxyphenoxy acetate.

Conclusion

The IUPAC nomenclature for formyl-methoxyphenoxy acetate compounds is systematic and follows a clear hierarchy of rules. By first identifying the ester as the principal functional group, the molecule is correctly classified as a substituted phenyl acetate. The subsequent naming of the complex substituent on the ester's oxygen atom requires careful numbering of the phenyl ring and alphabetical ordering of the formyl and methoxy groups. This guide provides a robust framework for researchers and scientists to confidently and accurately name these compounds, fostering clarity and precision in scientific communication.

References

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Troubleshooting & Optimization

Technical Support Center: Purification of Phenoxy Acetate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of phenoxy acetate intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common, yet often frustrating, challenge of purifying intermediates that present as sticky solids, gums, or oils. Phenoxy acetates, while versatile, are notorious for their reluctance to crystallize and their tendency to retain impurities.

This resource provides field-proven insights and structured troubleshooting protocols to help you navigate these challenges effectively. We will explore the "why" behind the problems and offer robust, step-by-step solutions to achieve the desired purity for your compounds.

Section 1: Troubleshooting Guide for Common Purification Issues

This section addresses the most frequent and difficult problems encountered during the purification of phenoxy acetate intermediates. Each issue is broken down by potential causes and actionable solutions.

Problem 1: My Crude Product is a Sticky, Intractable Oil or Gum.

This is the most common issue with phenoxy acetate intermediates. The tendency to form an oil or gum ("oiling out") instead of a solid crystalline material complicates purification significantly.[1][2]

Potential Causes:

  • Residual Solvent: Trace amounts of reaction solvents (e.g., DMF, DMSO) or extraction solvents can plasticize the product, preventing solidification.

  • Low Melting Point: The compound's melting point may be at or near room temperature.

  • Impurities: The presence of unreacted starting materials, byproducts, or tars can inhibit the formation of a crystal lattice.[1]

  • Polymorphism: The compound may have a stable amorphous form that is energetically favored over a crystalline form under the current conditions.

Recommended Solutions:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the crude product under a high vacuum (and gentle heating, if the compound is stable) for an extended period.

  • Trituration: This technique is excellent for removing highly soluble impurities from a sticky solid or oil.[2][3]

    • Protocol:

      • Place the sticky product in a flask.

      • Add a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., n-hexane, pentane, or diethyl ether).[2]

      • Using a spatula or glass rod, vigorously stir and scrape the material. The goal is to wash away impurities, which may induce the product to solidify.

      • Decant or filter the solvent.

      • Repeat the process 2-3 times.

      • Dry the resulting solid under a vacuum.

  • Induce Crystallization: If trituration yields a cleaner oil, attempt to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[2][4]

    • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the oil to initiate crystallization.[1][5][6]

    • Solvent Shock: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then rapidly add a large volume of a poor, non-polar solvent (e.g., hexane). This sudden change in solubility can sometimes force the product to precipitate as a solid.

Problem 2: My Compound Fails to Crystallize from Solution.

You've successfully dissolved your crude product in a hot solvent, but upon cooling, no crystals form, or it oils out again.[1]

Potential Causes:

  • Incorrect Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.[7]

  • Supersaturation: The solution is supersaturated but lacks a nucleation point to begin crystallization.[5]

  • Excess Solvent: Too much solvent was used to dissolve the compound, preventing the concentration from reaching the saturation point upon cooling.[1]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous solid or small, impure crystals over large, pure ones.[6][7]

Recommended Solutions:

  • Optimize the Solvent System (Mixed-Solvent Recrystallization): This is the most powerful technique for compounds that are highly soluble in one solvent and poorly soluble in another.[4][7]

    • Protocol:

      • Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or ethanol) where it is very soluble.[7]

      • While the solution is still hot, slowly add a "poor" or "anti-solvent" (e.g., hexane, heptane, or water) dropwise until the solution becomes persistently cloudy.[8]

      • Add a few more drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath. This controlled decrease in solubility is highly effective for inducing crystallization.[7][9]

  • Slow Down the Cooling Process:

    • Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. This encourages the formation of larger, purer crystals.[6]

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution and evaporate some of the solvent to increase the concentration before attempting to cool and crystallize again.[1][6]

  • Initiate Nucleation: Use the scratching or seeding techniques described in the previous section.[4][6]

Problem 3: Column Chromatography Provides Poor Separation.

Your phenoxy acetate intermediate co-elutes with impurities, resulting in impure fractions.

Potential Causes:

  • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is either too high (eluting everything quickly) or too low (nothing moves). The polarity difference between the product and impurity may also be insufficient for separation with the chosen system.[10][11]

  • Incorrect Stationary Phase: Standard silica gel may not be the optimal choice for all separations.

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

  • Poor Column Packing: Cracks or channels in the stationary phase lead to uneven solvent flow and poor separation.

Recommended Solutions:

  • Systematically Develop the Mobile Phase with TLC:

    • Use Thin-Layer Chromatography (TLC) to test various solvent systems before running the column.[10] Aim for a system that gives your product an Rf value of ~0.3 and provides clear separation from impurities.

    • Solvent System Selection Table:

      Polarity of Compound Starting Solvent System (Non-polar:Polar) How to Increase Polarity
      Non-Polar 100% Hexane or Heptane Add Ethyl Acetate (EtOAc)
      Moderately Polar 9:1 to 4:1 Hexane:EtOAc Increase proportion of EtOAc

      | Polar | 1:1 Hexane:EtOAc to 100% EtOAc | Add Methanol (MeOH) |

  • Try a Different Stationary Phase:

    • Alumina: Can be basic, neutral, or acidic and offers different selectivity compared to silica. Neutral alumina is often a good starting point.[10][11]

    • Reversed-Phase (C18): If your compound is highly polar, reversed-phase chromatography (polar mobile phase, non-polar stationary phase) may provide a better separation.[12] This technique is particularly useful for analytes that are too water-soluble for normal-phase chromatography.[13]

  • Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your more polar product.[11] This sharpens peaks and improves resolution.

Section 2: Key Purification Workflows & Protocols

This section provides a logical decision-making framework and detailed protocols for the most effective purification techniques.

Workflow: Choosing the Right Purification Strategy

This diagram outlines a decision-making process for selecting a primary purification technique based on the physical state of your crude intermediate.

Purification_Strategy Start Crude Phenoxy Acetate Intermediate Solid Is it a solid or crystalline material? Start->Solid Yes Oil Is it a sticky solid, gum, or oil? Start->Oil No Recrystallize Primary Technique: Recrystallization Solid->Recrystallize Triturate Primary Technique: Trituration Oil->Triturate Purity_Check1 Check Purity (TLC, NMR) Recrystallize->Purity_Check1 Purity_Check2 Check Purity (TLC, NMR) Triturate->Purity_Check2 Chromatography Secondary Technique: Column Chromatography Purity_Check3 Check Purity (TLC, NMR) Chromatography->Purity_Check3 Purity_Check1->Chromatography Not Pure Done Pure Product Purity_Check1->Done Pure Purity_Check2->Chromatography Not Pure Purity_Check2->Done Pure Purity_Check3->Recrystallize Not Pure & Solidifies Purity_Check3->Done Pure

Sources

Preventing hydrolysis of the ester group in Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolysis of the ester group in this compound. Our goal is to equip you with the knowledge to ensure the stability and purity of your material throughout your experiments.

I. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of this compound.

Q1: How can I identify if my sample of this compound has undergone hydrolysis?

A: The primary indicator of hydrolysis is the presence of the corresponding carboxylic acid, 2-(2-formyl-6-methoxyphenoxy)acetic acid. This can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid will appear as a more polar spot (lower Rf value) compared to the ester.

  • NMR Spectroscopy: In the ¹H NMR spectrum of a partially hydrolyzed sample, you will observe a broad singlet corresponding to the carboxylic acid proton, alongside the characteristic signals of the ester.

  • IR Spectroscopy: The presence of a broad O-H stretch, typical for a carboxylic acid, is a clear sign of hydrolysis.[1]

Q2: What are the main factors that can cause the hydrolysis of the ester group in this molecule?

A: Ester hydrolysis is primarily catalyzed by the presence of acid or base in an aqueous environment.[1] For this compound, the most significant risk of hydrolysis occurs during:

  • Synthesis and Workup: The Williamson ether synthesis, a common route for preparing this compound, often employs basic conditions that can lead to saponification (base-catalyzed hydrolysis) of the ester.[2]

  • Storage: Improper storage, especially in the presence of moisture and at elevated temperatures, can lead to gradual hydrolysis over time.

Q3: How do the formyl and methoxy groups on the phenyl ring affect the stability of the ester?

A: The electronic properties of the substituents on the aromatic ring can influence the rate of hydrolysis. The formyl group (-CHO) is an electron-withdrawing group, which can increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. Conversely, the methoxy group (-OCH₃) is an electron-donating group, which can partially mitigate this effect. The overall stability will be a balance of these electronic influences.

Q4: What are the ideal storage conditions to prevent hydrolysis?

A: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent exposure to atmospheric moisture.

II. Troubleshooting Guides

This section provides detailed guidance for specific experimental scenarios where hydrolysis is a common challenge.

Troubleshooting Hydrolysis During Synthesis and Workup

The synthesis of this compound, often via the Williamson ether synthesis, and the subsequent workup are critical steps where hydrolysis can significantly reduce your yield.

Core Issue: Base-Catalyzed Hydrolysis (Saponification)

The use of a base to deprotonate the starting phenol is necessary for the synthesis, but strong bases in the presence of water can readily hydrolyze the ester product.[2]

Preventative Measures & Protocols

The selection of an appropriate base and solvent system is crucial to minimize hydrolysis.

Parameter Recommendation Rationale
Base Use a non-aqueous, non-hydroxide base such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2]These bases are effective in deprotonating the phenol without introducing hydroxide ions that can directly cause hydrolysis.
Solvent Employ anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone.[2][3]Anhydrous solvents are essential to limit the presence of water, a key reactant in hydrolysis.

dot

cluster_synthesis Synthesis Phase cluster_hydrolysis Potential Hydrolysis Phenol Phenol Deprotonation Deprotonation Phenol->Deprotonation Anhydrous K2CO3 or NaH Base Base Base->Deprotonation Solvent Solvent Solvent->Deprotonation Anhydrous DMF or Acetone Ester Ester Hydrolysis_Reaction Hydrolysis_Reaction Ester->Hydrolysis_Reaction SN2 Reaction SN2 Reaction Deprotonation->SN2 Reaction Phenoxide Intermediate SN2 Reaction->Ester Desired Product Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->SN2 Reaction Water Water Water->Hydrolysis_Reaction Present as impurity Hydroxide Hydroxide Hydroxide->Hydrolysis_Reaction From strong aqueous base Carboxylic_Acid Carboxylic_Acid Hydrolysis_Reaction->Carboxylic_Acid Undesired Byproduct

Caption: Synthetic pathway and competing hydrolysis reaction.

A carefully designed workup procedure is essential to remove catalysts and byproducts without inducing hydrolysis.

Step-by-Step Protocol:

  • Cooling: After the reaction is complete, cool the mixture to room temperature. For sensitive esters, using an ice bath is recommended to slow down the kinetics of any potential hydrolysis.[1]

  • Quenching: Quench the reaction by pouring it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Washing:

    • Wash the combined organic layers with a cold, weak base solution such as saturated sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.[1][4] Crucially, perform this step quickly to minimize contact time.

    • Follow with a brine wash (saturated NaCl solution) to remove residual water from the organic phase.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps.[1]

  • Solvent Removal: Remove the solvent under reduced pressure.

dot

Start Start Reaction_Mixture Crude Reaction Mixture Start->Reaction_Mixture Cooling Cool to Room Temp / Ice Bath Reaction_Mixture->Cooling Quenching Pour into Cold Water Cooling->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Cold, Saturated NaHCO3 (Brief Contact Time) Extraction->Washing Brine_Wash Wash with Brine Washing->Brine_Wash Drying Dry with Anhydrous Na2SO4 Brine_Wash->Drying Solvent_Removal Concentrate under Reduced Pressure Drying->Solvent_Removal Hydrolysis_Check Check for Hydrolysis (TLC, NMR) Solvent_Removal->Hydrolysis_Check Purification Column Chromatography Pure_Ester Pure_Ester Purification->Pure_Ester Hydrolysis_Check->Washing Hydrolysis Detected (Re-wash carefully) Hydrolysis_Check->Purification No Hydrolysis

Sources

Validation & Comparative

1H NMR interpretation of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate (CAS: 70076-67-4), a critical intermediate in the synthesis of pharmaceuticals such as carvedilol and various vanillin-derived bioactive compounds.[1][2]

While Mass Spectrometry (MS) confirms molecular weight and Infrared Spectroscopy (IR) identifies functional groups, Proton Nuclear Magnetic Resonance (


H NMR)  remains the gold standard for verifying the specific regioisomerism of the trisubstituted benzene ring—a common failure point in bulk synthesis from o-vanillin.[1][2]

This document compares the structural resolution capabilities of High-Field (400 MHz) NMR against Benchtop (60 MHz) NMR and Computational Prediction , providing a validated protocol for routine quality control.

Comparative Analysis: High-Field NMR vs. Alternatives

In drug development, selecting the right characterization tool is a trade-off between resolution, cost, and speed.[1][2] The table below evaluates the "Product" (High-Field NMR) against common alternatives for this specific molecule.

FeatureHigh-Field

H NMR (400 MHz)
Benchtop

H NMR (60 MHz)
FT-IR Spectroscopy LC-MS (ESI+)
Primary Utility Definite structural connectivity & isomer verification.[1][2]Rapid routine screening of reaction completion.[1][2]Functional group ID (C=O, C-H).Molecular weight & purity check.
Aromatic Resolution High. Clearly resolves the ABX/AMX coupling of the 3 aromatic protons.Low. Aromatic region often collapses into a single multiplet (6.8–7.6 ppm).[1][2]N/AN/A
Isomer Discrimination Excellent. Distinguishes 2,6-substitution from 2,3- or 2,4-isomers via coupling constants (

).[1][2]
Poor. Cannot reliably distinguish regioisomers due to peak overlap.Moderate. Fingerprint region can differ, but requires reference standard.[1][2]None. Isomers have identical m/z.[1][2]
Throughput Moderate (requires cryogens/staff).[1][2]High (point-of-need).High.High.

Scientist’s Verdict:

  • Use 60 MHz Benchtop NMR only to monitor the disappearance of the phenolic -OH signal of the starting material (o-vanillin).

  • Use 400+ MHz NMR for lot release and structural characterization to ensure the alkylation occurred at the correct oxygen and the ring substitution pattern is intact.

Detailed H NMR Interpretation (400 MHz, CDCl )

The molecule consists of four distinct chemical environments: the aromatic core, the aldehyde, the methoxy group, and the ethyl ester tail.[1][2]

Structural Numbering Logic

To ensure accurate assignment, we utilize the following numbering scheme based on the IUPAC name this compound:

  • Position 1 (Ring): Attached to the ether oxygen (-O-CH

    
    -).[1][2]
    
  • Position 2 (Ring): Attached to the Formyl group (-CHO).[1][2]

  • Position 6 (Ring): Attached to the Methoxy group (-OCH

    
    ).[1][2][3]
    
  • Positions 3, 4, 5 (Ring): Aromatic protons.[1][2]

Spectral Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
10.45 Singlet (s)1H--CHO (Aldehyde)Highly deshielded; diagnostic for formyl group.[1][2]
7.45 Doublet of doublets (dd)1H

Ar-H (C3) Ortho to -CHO (electron-withdrawing), most deshielded aromatic.[1][2]
7.15 Triplet (t) / dd1H

Ar-H (C4) Meta to substituents; typically overlaps or appears as a pseudo-triplet.[1][2]
7.10 Doublet of doublets (dd)1H

Ar-H (C5) Ortho to -OMe (electron-donating), slightly shielded relative to C3.[1][2]
4.78 Singlet (s)2H--O-CH

-CO
Alpha-keto ether methylene.[1][2] Diagnostic of successful alkylation.
4.25 Quartet (q)2H

-CO-O-CH

-CH

Ethyl ester methylene.[1][2]
3.92 Singlet (s)3H-Ar-OCH

Methoxy group.[1][2]
1.29 Triplet (t)3H

-CO-O-CH

-CH

Ethyl ester methyl.[1][2]

Note on Solvent Effects: In DMSO-d


 , the aldehyde peak may shift slightly downfield (~10.50 ppm), and the aromatic resolution may change due to dipole interactions.[1][2] CDCl

is preferred for sharper line shapes in this ester-rich molecule.[1][2]
Structural Elucidation Logic (Graphviz)

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct signals to the complex aromatic region.

NMR_Logic Start Start: Unknown Spectrum Step1 1. Identify Aldehyde (10.4 ppm) Confirms: Formyl group presence Start->Step1 Step2 2. Identify Ethyl Ester (q 4.25, t 1.29 ppm) Confirms: Ester tail intact Step1->Step2 Step3 3. Identify Methoxy & Ether CH2 (s 3.92, s 4.78 ppm) Confirms: Core substitution Step2->Step3 Step4 4. Analyze Aromatic Region (7.0-7.5 ppm) Look for 3H integration Step3->Step4 Decision Is coupling ABX/AMX? Step4->Decision Decision->Start No (Symmetric/Para) Result Confirmed: 1,2,6-Substitution Pattern Decision->Result Yes (3 distinct signals)

Figure 1: Step-by-step logic flow for structural verification of the target molecule.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water peaks obscuring the ester region), follow this self-validating protocol.

Materials
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]
    
    • Why? CDCl

      
       provides excellent solubility for this lipophilic ester and prevents H-D exchange that might occur with labile protons in protic solvents.[1][2]
      
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz NMR Spectrometer (or higher).

Procedure
  • Sample Prep: Weigh 10–15 mg of the compound into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl

    
    . Vortex until the solution is perfectly clear.
    
    • Quality Check: If the solution is cloudy, filter through a small cotton plug into the NMR tube.[1][2] Suspended solids cause line broadening.[1][2]

  • Acquisition Parameters:

    • Pulse Angle: 30° (for accurate integration).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1][2]

    • Scans (NS): 16 (sufficient for >10mg sample).[1][2]

    • Spectral Width: -2 to 14 ppm (to capture the aldehyde).[1][2]

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the aldehyde peak.

    • Referencing: Set the TMS singlet to 0.00 ppm .

    • Integration: Normalize the aldehyde proton (10.45 ppm) to 1.00 .

Troubleshooting & Common Artifacts

ObservationProbable CauseCorrective Action
Aldehyde peak < 1.00H Oxidation to carboxylic acid.[1][2]Check for broad singlet >11 ppm (COOH).[1][2] Purify sample.
Extra triplet at 1.4 ppm Residual Ethanol.[1][2]Recrystallization solvent residue.[1][2][3] Dry sample under high vacuum.
Broad aromatic peaks Paramagnetic impurities or poor shim.[1][2]Filter sample (remove metal dust) and re-shim the magnet.[1][2]
Missing -OCH

- peak
Water suppression artifact.[1][2]If using solvent suppression, ensure the transmitter offset is not near 4.8 ppm.[1][2]

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from [1][2]

  • PubChem. Ethyl 2-(2-formylphenoxy)acetate Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][4] NMR Chemical Shifts of Common Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [1][2]

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1][2] Retrieved from [1][2]

Sources

Comparative FTIR Analysis Guide: Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate Content Type: Publish Comparison Guide

Executive Summary & Significance

This compound (CAS: 70076-67-4) is a critical synthetic intermediate, primarily utilized in the development of coumarin-based anticoagulants, antihypertensive agents, and novel fluorogenic probes. Structurally, it is the ethyl ester derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), formed via O-alkylation.

For researchers and drug development professionals, the "performance" of this compound in an FTIR context is defined by its spectral purity—specifically, the ability to distinguish it from its unreacted precursor (o-vanillin) and its structural isomers (e.g., vanillin derivatives). This guide provides an authoritative technical breakdown of its diagnostic infrared signature, establishing a self-validating protocol for reaction monitoring and quality control.

Structural Context & Synthesis Pathway

To interpret the spectrum accurately, one must understand the transformation. The synthesis involves the nucleophilic attack of the phenoxide ion of o-vanillin on ethyl bromoacetate.

Key Chemical Transformation:

  • Reactant (o-Vanillin): Contains a Phenolic -OH and an Aldehyde -CHO. The aldehyde C=O frequency is lowered by intramolecular hydrogen bonding.

  • Product (Target): The Phenolic -OH is converted to an Ether (-O-CH2-COOEt). The intramolecular H-bond is broken, causing a diagnostic shift in the aldehyde signal.

Synthesis & QC Workflow (Graphviz Diagram)

SynthesisWorkflow Reactants Precursors: o-Vanillin + Ethyl Bromoacetate Reaction Reaction: Williamson Ether Synthesis (Base: K2CO3, Solvent: Acetone/DMF) Reactants->Reaction Crude Crude Intermediate Reaction->Crude FTIR_Check QC Checkpoint: FTIR Analysis Crude->FTIR_Check Decision Spectrum Analysis FTIR_Check->Decision Pass PASS: 1. No OH Stretch (3200-3500) 2. Dual C=O (1690 & 1750) Decision->Pass Target Profile Fail FAIL: Broad OH present Low C=O (<1660) Decision->Fail Unreacted Precursor

Figure 1: Reaction workflow highlighting the FTIR Quality Control checkpoint for validating O-alkylation completion.

FTIR Characteristic Peaks: The Diagnostic Profile

The "performance" of the target molecule's spectrum is measured by the presence of two distinct carbonyl signals and the complete absence of the hydroxyl band.

Comparative Spectral Data Table
Functional GroupVibration ModeTarget Molecule (this compound)Precursor (o-Vanillin)Alternative Isomer (Vanillin Derivative)
Phenolic -OH StretchingABSENT (Critical Purity Indicator)3100–3500 cm⁻¹ (Broad, Strong)Absent
Ester C=O Stretching1735–1760 cm⁻¹ (Sharp, Strong)Absent1735–1760 cm⁻¹
Aldehyde C=O Stretching1685–1700 cm⁻¹ (Shifted Up*)1640–1660 cm⁻¹ (H-Bonded)~1680–1700 cm⁻¹
Ether C-O Stretching1050–1280 cm⁻¹ (Multiple bands: Ar-O-C, C-O-C)1250 cm⁻¹ (Ar-OH)Similar Profile
Aromatic C=C Ring Breathing1470, 1585 cm⁻¹ 1480, 1590 cm⁻¹1510, 1590 cm⁻¹
Subst. Pattern Out-of-plane Bending~740–780 cm⁻¹ (1,2,3-Trisubstituted)~730–750 cm⁻¹~810–830 cm⁻¹ (1,2,4-Trisubstituted)

Technical Insight (The "Blue Shift"): In o-vanillin, the aldehyde carbonyl oxygen forms a strong intramolecular hydrogen bond with the adjacent phenolic hydrogen. This weakens the C=O bond, lowering its vibrational frequency to ~1650 cm⁻¹. Upon alkylation to form the target ester, this H-bond is removed. Consequently, the aldehyde peak "blueshifts" (moves to higher energy) to its normal aromatic position (~1690 cm⁻¹). This shift is the primary metric for confirming successful derivatization.

Detailed Experimental Protocol

To replicate these results and validate your synthesis, follow this standardized ATR-FTIR protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Sample State: Dried crystalline solid or neat oil (if not recrystallized).

Step-by-Step Methodology:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • If Solid: Place ~2 mg of the synthesized this compound directly onto the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).

    • If Oil: Place a single drop to cover the crystal surface.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹. Accumulate 16–32 scans to improve the Signal-to-Noise (S/N) ratio.

  • Data Processing: Apply "Baseline Correction" and "ATR Correction" (if comparing to library transmission spectra).

  • Validation Logic (Self-Validating System):

    • Check 1: Zoom into 3200–3500 cm⁻¹. Is it flat? (Yes = Reaction Complete; No = Residual o-Vanillin).

    • Check 2: Zoom into 1600–1800 cm⁻¹. Do you see two distinct peaks? (Target requires ~1690 and ~1750. A single blob or a peak at 1650 indicates failure).

Comparative Logic: Why This Molecule?

When designing synthetic routes, researchers often choose between o-vanillin and vanillin derivatives. While chemically similar, their FTIR fingerprints differ in the Fingerprint Region (600–1500 cm⁻¹) .

  • Target (o-Vanillin derivative): The 1,2,3-trisubstitution pattern typically yields a strong bending vibration near 740–780 cm⁻¹ .

  • Alternative (Vanillin derivative): The 1,2,4-trisubstitution (para-oriented) pattern typically shifts this band to 800–860 cm⁻¹ .

This distinction allows for rapid identification of regioisomers if the starting material source is ambiguous.

References
  • PubChem. (2025). Ethyl 2-(2-formylphenoxy)acetate and related compounds: Spectral Data. National Library of Medicine. Available at: [Link][1]

  • SpectraBase. (2024).[1] Infrared Spectrum of o-Vanillin (Precursor Comparison). John Wiley & Sons.[1] Available at: [Link]

Sources

A Definitive Guide to the Structural Elucidation of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the complete structural characterization of Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate. While this valuable synthetic intermediate is commercially available, a definitive single-crystal X-ray diffraction study—the gold standard for molecular structure determination—has not been reported in publicly accessible databases.

Here, we bridge this knowledge gap. This document will first compare the target molecule to its closest structurally characterized analogue, Ethyl 2-(2-formylphenoxy)acetate. Subsequently, we will provide a detailed, field-proven protocol for obtaining the definitive crystal structure of the title compound and contrast the wealth of information this single experiment provides against the limitations of more common spectroscopic techniques.

The Benchmark: Unpacking the Known Structure of a Close Analogue

To understand what we can expect from the crystal structure of this compound, we first must analyze its closest relative for which data is available: Ethyl 2-(2-formylphenoxy)acetate. This analogue, lacking only the C6-methoxy group, has a deposited structure in the Cambridge Structural Database (CSD)[1]. Its crystallographic data provides a critical benchmark for our investigation.

Table 1: Crystallographic Data for the Benchmark Analogue, Ethyl 2-(2-formylphenoxy)acetate [1]

ParameterValue
CCDC Deposition Number640284
Empirical FormulaC₁₁H₁₂O₄
Formula Weight208.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.045(3)
b (Å)7.279(2)
c (Å)12.189(3)
β (°)106.60(3)
Volume (ų)1023.7(4)
Z (Molecules per cell)4
Calculated Density (g/cm³)1.351

The structure of this analogue reveals a largely planar arrangement of the phenyl ring and the formyl group, with the flexible ethyl acetate side chain adopting a specific conformation in the solid state. This conformation is governed by intermolecular forces, a detail that cannot be resolved by techniques other than X-ray diffraction. The addition of a methoxy group at the C6 position in our target compound is expected to introduce subtle but significant changes in both molecular conformation and crystal packing due to its steric bulk and electronic effects.

Workflow for Definitive Structure Elucidation

The following section outlines a complete, self-validating workflow to obtain and analyze the crystal structure of this compound. The causality behind each experimental choice is explained to ensure reproducibility and high-quality results.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis S1 Reactants: 2-formyl-6-methoxyphenol Ethyl bromoacetate S2 Williamson Ether Synthesis (K₂CO₃, Acetone) S1->S2 S3 Workup & Column Chromatography S2->S3 S4 Purity Confirmation (NMR, MS) S3->S4 C1 Solvent Screening (e.g., Ethanol, Ethyl Acetate, Dichloromethane/Hexane) S4->C1 Proceed if >98% pure C2 Slow Evaporation or Vapor Diffusion C1->C2 C3 Harvest High-Quality Single Crystal C2->C3 X1 Mount Crystal on Diffractometer C3->X1 Select defect-free crystal X2 Data Collection (e.g., Mo or Cu Kα, 100 K) X1->X2 X3 Structure Solution (Direct Methods, e.g., SHELXT) X2->X3 X4 Structure Refinement (Full-Matrix Least-Squares, e.g., SHELXL) X3->X4 X5 Validation & CIF Generation (CheckCIF) X4->X5 X5->S4 Correlate with Spectro Data

Figure 1: Complete workflow from synthesis to final validated crystal structure.

Part A: Synthesis and Crystal Growth Protocol

Rationale: High-purity starting material is non-negotiable for successful crystallography. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. The choice of crystallization technique is designed to promote slow, ordered growth, which is essential for producing large, single crystals.

Protocol:

  • Synthesis: Synthesize this compound via Williamson ether synthesis. React 2-formyl-6-methoxyphenol (1.0 eq.) with ethyl bromoacetate (1.2 eq.) in acetone with potassium carbonate (2.0 eq.) as the base. Reflux the mixture for 4-6 hours until TLC indicates consumption of the starting phenol.

  • Purification: After aqueous workup, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine pure fractions and remove solvent in vacuo.

  • Purity Verification: Confirm the identity and purity (>98%) of the white solid product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.

  • Crystal Growth:

    • Method: Slow evaporation is often successful for compounds of this type.

    • Solvent System: Dissolve ~10-20 mg of the purified product in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) in a small, narrow vial.

    • Execution: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks. Colorless, block-like crystals are ideal.

Part B: X-ray Data Collection and Refinement

Rationale: Data collection at cryogenic temperatures (e.g., 100 K) minimizes atomic thermal motion, resulting in higher resolution data and a more precise final structure. The choice of software (e.g., the SHELX suite) is the industry and academic standard for small-molecule crystallography, ensuring a robust and verifiable refinement process[2].

Protocol:

  • Crystal Mounting: Select a well-formed, transparent crystal (approx. 0.1-0.3 mm) and mount it on a cryo-loop.

  • Data Collection: Center the crystal on a modern single-crystal X-ray diffractometer (e.g., a Bruker D8 VENTURE) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a cryo-cooling system (100 K).

  • Data Processing: Integrate the raw diffraction images and correct for absorption effects using the diffractometer's software suite (e.g., Bruker's APEX suite).

  • Structure Solution: Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). This step will reveal the initial positions of most non-hydrogen atoms.

  • Structure Refinement: Refine the structural model using full-matrix least-squares on F² (e.g., SHELXL). Anisotropic displacement parameters should be applied to all non-hydrogen atoms. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

  • Validation: The quality of the final model is assessed by key metrics: the R1 factor (should be < 0.05 for good data), the weighted R2 (wR2), and the Goodness-of-Fit (GooF, should be close to 1.0). The final structure should be validated using the IUCr's CheckCIF service before deposition.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While essential for routine characterization, standard spectroscopic methods provide data that is complementary, yet fundamentally inferior, to single-crystal X-ray diffraction for absolute structure determination.

G cluster_data Analytical Techniques cluster_info Derived Structural Information NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Atomic Connectivity (2D Structure) NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups XRD Single-Crystal X-ray Diffraction XRD->Connectivity XRD->MolWeight XRD->FuncGroups AbsStructure Absolute 3D Structure (Bond Lengths, Angles, Torsions) XRD->AbsStructure Packing Intermolecular Interactions & Crystal Packing XRD->Packing

Figure 2: Information hierarchy comparing spectroscopic methods to X-ray diffraction.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedLimitations
NMR Spectroscopy Confirms the carbon-hydrogen framework and atomic connectivity. Provides information on chemical environment and symmetry in solution.[3]Provides an averaged structure in solution. Gives no data on solid-state conformation, bond lengths, or angles.
Mass Spectrometry (MS) Provides highly accurate molecular weight and elemental formula.Gives no information about isomerism or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., C=O of aldehyde and ester, C-O ether stretches).Provides no information on the overall molecular structure or connectivity.
X-ray Crystallography Definitive & Unambiguous. Provides precise 3D coordinates of all atoms, accurate bond lengths, bond angles, and torsional angles. Reveals solid-state conformation and intermolecular packing forces.[4][5]Requires a high-quality single crystal. The structure represents the solid state, which may differ from the solution state.

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~10.5 (s, 1H, -CHO), δ ~7.2-7.8 (m, 3H, Ar-H), δ ~4.7 (s, 2H, -OCH₂CO-), δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~3.9 (s, 3H, -OCH₃), δ ~1.2 (t, 3H, -OCH₂CH₃).

  • IR (ATR): ν ~1760 cm⁻¹ (C=O, ester), ~1685 cm⁻¹ (C=O, aldehyde), ~1250 cm⁻¹ (C-O, ether).

While this data confirms the molecule has been synthesized, it cannot distinguish between conformers or describe how the molecule arranges itself in the solid state—information that is often critical for understanding physical properties like solubility and melting point, and for computational modeling in drug development.

Conclusion

The structural characterization of this compound presents a clear case for the indispensability of single-crystal X-ray diffraction. While spectroscopic methods can and should be used to confirm the successful synthesis and purity of the compound, they are insufficient for definitive structural analysis. By following the rigorous, multi-technique workflow detailed in this guide—benchmarking against known analogues, ensuring purity, employing meticulous crystal growth techniques, and using standard refinement protocols—researchers can obtain an unambiguous, publication-quality crystal structure. This definitive data provides not only absolute proof of structure but also invaluable insights into the solid-state conformation and intermolecular interactions that govern the material's properties.

References

  • Smolecule. (2024, April 15). Ethyl 2-(2-formyl-4,6-dimethoxyphenoxy)acetate.
  • Mague, J. T., et al. (2015). Crystal structure of ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate. National Center for Biotechnology Information.
  • ChemicalBook. ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate synthesis.
  • ResearchGate. Crystallographic data and parameters of the X-ray diffraction experiment.
  • Al-Majid, A. M., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI.
  • Anuradha, T., et al. (2011). (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate. ResearchGate.
  • PubChem. Ethyl 2-(2-formylphenoxy)acetate. National Center for Biotechnology Information. Available at: [Link]

  • Khalaji, A. D., et al. (2011). 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. ResearchGate.
  • Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate.
  • IUCr Journals. Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. International Union of Crystallography. Available at: [Link]

Sources

Elemental Analysis Standards for Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates like Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate (CAS 76322-08-2), establishing purity is a multi-dimensional challenge. While High-Performance Liquid Chromatography (HPLC) remains the standard for chromatographic purity, it often fails to detect inorganic salts, trapped solvents, or moisture that affect the absolute assay.

This guide establishes the Elemental Analysis (EA) standards for this specific compound. Unlike generic protocols, we address the unique stability profile of the aldehyde and ester moieties, which are prone to oxidation and hydrolysis, respectively. We compare EA against quantitative NMR (qNMR) and HPLC, providing a definitive workflow for researchers to validate material quality.

Compound Profile & Theoretical Baseline

Before any experimental analysis, the theoretical baseline must be established. Deviations from these values are the primary diagnostic tool in combustion analysis.

  • Compound: this compound

  • Formula:

    
    
    
  • Molecular Weight: 238.24 g/mol [1]

  • Physical State: Typically a white to off-white solid (mp: ~65-68 °C).

Theoretical Elemental Composition (Target Values)
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1212.011144.13260.50%
Hydrogen (H) 141.00814.1125.92%
Oxygen (O) 515.99979.99533.58%

Critical Insight: The high oxygen content (33.58%) makes this compound sensitive to "oxygen balance" errors during combustion. Standard EA protocols often calculate Oxygen by difference, meaning errors in C or H determination will artificially skew the O value.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why perform Elemental Analysis when HPLC is available? The table below outlines the specific utility of EA for this compound compared to alternatives.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Scope Bulk Purity (Composition)Chromatographic PurityAbsolute Purity (Potency)
Detection Basis Combustion gases (

)
UV Absorption (Chromophores)Nuclear Spin (Protons)
Blind Spots Isomers; Non-combustible impurities (if not weighing ash)Inorganic salts; Solvents transparent to UV; MoistureAggregates; Paramagnetic impurities
Specific Utility Detects trapped water/solvents that HPLC misses.[2]Separates synthesis byproducts (e.g., unreacted phenol).Gold Standard for mass balance.
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)
Decision Logic for Researchers

Use the following logic flow to determine when to deploy EA for this intermediate.

AnalyticalDecision Start Synthesized Material (Crude or Recrystallized) HPLC Run HPLC-UV (Check Organic Impurities) Start->HPLC PurityCheck Chromatographic Purity > 98%? HPLC->PurityCheck Recrystallize Recrystallize/Purify PurityCheck->Recrystallize No EA_Step Perform Elemental Analysis (CHN) + Water Content (KF) PurityCheck->EA_Step Yes Recrystallize->HPLC EACheck EA within +/- 0.4%? EA_Step->EACheck Pass Material Certified for Next Step EACheck->Pass Yes Fail Diagnose Contamination (See Section 5) EACheck->Fail No

Figure 1: Analytical workflow prioritizing HPLC for cleanup and EA for bulk composition verification.

Experimental Protocol: The Self-Validating System

To achieve the industry standard of


 0.4% accuracy , you cannot treat this aldehyde-ester as a generic organic solid. The aldehyde is prone to air oxidation (forming the carboxylic acid), and the ester can hydrolyze if wet.
Step 1: Sample Pre-treatment (Crucial)
  • Risk: The compound is likely synthesized via Williamson ether synthesis using

    
    . Residual potassium salts will not combust, leading to low %C and %H values.
    
  • Protocol:

    • Ensure the sample has been washed with water (to remove salts) and dried.

    • Vacuum Drying: Dry at 40°C under high vacuum (1-2 mbar) for 4 hours. Do not exceed 50°C to prevent thermal degradation of the aldehyde.

    • Desiccator: Store in a desiccator with

      
       until the moment of weighing.
      
Step 2: The Combustion Run
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Standardization:

    • Primary Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%).

    • Check Standard: Sulfanilamide (confirms S/N separation if running CHNS).

    • System Suitability: The standard must read within 0.15% of theoretical before running the sample.

  • Oxygen Dosing: Ensure excess oxygen pulse (typically 10-15 mL) to guarantee complete combustion of the aromatic ring.

Step 3: Data Acceptance Criteria

For


:
  • Carbon: 60.10% – 60.90%

  • Hydrogen: 5.52% – 6.32%

  • Nitrogen: < 0.1% (Must be absent; presence indicates DMF/Pyridine solvent trap).

Data Interpretation & Troubleshooting

When EA fails, the direction of the deviation reveals the impurity. Use this diagnostic matrix for this compound.

Diagnostic Table
ObservationLikely CauseMechanismRemediation
Low %C, High %H Moisture (Water) Water (

) adds mass but no Carbon, diluting %C and boosting %H.
Re-dry sample at 40°C/Vacuum. Perform Karl Fischer titration.
Low %C, Low %H Inorganic Salts Residual

or

from synthesis acts as "dead mass" (ash).
Check %Ash residue. Dissolve in DCM, wash with water, re-isolate.
High %C, High %H Solvent Trap (EtOAc) Ethyl Acetate (

) has similar %C (54%) but often shifts values if trapped in lattice.
Run qNMR to quantify solvent moles.
Low %C, Normal H Oxidation (Acid) Aldehyde (

) oxidizes to Acid (

). Adds Oxygen mass, lowering %C.
Check IR for broad -OH stretch (2500-3300

). Purify via recrystallization.
Visualizing the Deviation Logic

DeviationLogic Result EA Result Deviation LowC_HighH Low %C High %H Diagnosis: Water Contamination Result->LowC_HighH H > 6.0% LowC_LowH Low %C Low %H Diagnosis: Inorganic Salts (Ash) Result->LowC_LowH Values < 98% Total Shift_O Low %C %H Normal Diagnosis: Aldehyde Oxidation Result->Shift_O C < 60.0% Action1 Action: Karl Fischer Titration LowC_HighH->Action1 Action2 Action: Ash Test / Wash Sample LowC_LowH->Action2 Action3 Action: Store under Argon/N2 Shift_O->Action3

Figure 2: Diagnostic logic for interpreting EA deviations specific to C12H14O5.

Advanced Validation: The qNMR Alternative

If EA consistently fails due to the hygroscopic nature of the phenolic ester, qNMR is the authoritative alternative.

  • Internal Standard: 1,3,5-Trimethoxybenzene (High purity, non-volatile).

  • Solvent:

    
     (Ensures complete solubility and shifts water peak away from signals).
    
  • Target Signal: The Aldehyde proton (-CHO) at ~10.4 ppm. This signal is distinct, usually a singlet, and free from interference.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight.[2][3][4]

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Chapter 32: Elemental Analysis).
  • United States Pharmacopeia (USP) . General Chapter <233> Elemental Impurities—Procedures. Link

  • BenchChem . Synthesis and Properties of Phenoxyacetate Derivatives. (General reference for Williamson Ether synthesis protocols). Link

  • ChemicalBook . This compound Product Properties. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Stance on Safety

Ethyl 2-(2-formyl-6-methoxyphenoxy)acetate belongs to a class of aromatic compounds containing aldehyde, ether, and ester functional groups. While a Safety Data Sheet (SDS) from at least one supplier suggests this specific chemical is not considered hazardous under the US OSHA Hazard Communication Standard[1], a comprehensive safety ethos requires an evaluation of risks associated with its constituent chemical motifs.

Aromatic aldehydes, such as benzaldehyde, can cause irritation to the skin, eyes, and respiratory tract[2][3]. Similarly, related ester compounds are often flagged for causing skin and eye irritation[4]. Therefore, a conservative approach is warranted. All handling procedures should be designed to minimize direct contact and aerosol generation, treating the compound with the caution appropriate for a potential irritant. Laboratory personnel must conduct a thorough risk assessment for their specific procedures to determine if any modifications to these recommendations are necessary[5][6].

Core Protective Equipment: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between the researcher and a potential chemical hazard. Its selection must be deliberate and informed by the specific tasks being performed.

Eye and Face Protection
  • Mandatory at All Times: Standard operating procedure in any laboratory environment dictates that eye protection be worn at all times[5].

  • Chemical Splash Goggles: When handling the liquid form of this compound or solutions, or any procedure with a risk of splashing, chemical splash goggles are required. These provide a seal around the eyes, offering superior protection to safety glasses. They should conform to ANSI Z87 or equivalent standards[7].

  • Face Shield: For procedures involving larger quantities (>100 mL), heating, or those under pressure or vacuum where the risk of a significant splash, implosion, or explosion exists, a face shield must be worn in addition to chemical splash goggles[5][8].

Hand Protection

The selection of appropriate gloves is critical and depends on the nature and duration of the task. Since this compound is an aromatic ester and aldehyde, glove materials must be chosen carefully.

  • For Incidental Contact (e.g., handling containers, brief transfers): Disposable nitrile gloves are a suitable choice, providing good general chemical resistance for short-term contact[5]. However, they should be disposed of immediately upon any sign of contamination.

  • For Extended Contact or Immersion (e.g., cleaning spills, prolonged handling): Butyl rubber gloves are highly recommended. This material offers excellent resistance to aldehydes, ketones, and esters[7][9]. Neoprene may also be considered as an alternative[5].

  • Glove Integrity: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly[8].

Body Protection
  • Laboratory Coat: A standard, flame-retardant lab coat should be worn at all times, kept buttoned, with sleeves rolled down to protect the skin[7].

  • Chemical-Resistant Apron: When handling larger quantities where significant splashes are possible, a rubber or other chemical-resistant apron should be worn over the lab coat[5]. For high-risk operations, a complete protective suit may be necessary[8][10].

Respiratory Protection

Under normal laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required. However, it should be considered if:

  • Engineering controls are not available or are malfunctioning.

  • A significant spill occurs outside of a fume hood.

  • The material is being aerosolized or heated, increasing the concentration of vapors.

In such cases, a NIOSH-approved respirator with an organic vapor cartridge would be appropriate. A full respiratory protection program, including fit testing and training, is required by OSHA if respirators are used.

Operational and Disposal Plans

A safe protocol extends from preparation to disposal. The following workflow provides a step-by-step guide for minimizing exposure.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment 1. Conduct Task-Specific Risk Assessment Gather_PPE 2. Gather All Required PPE (Goggles, Gloves, Coat) Risk_Assessment->Gather_PPE Prep_Hood 3. Prepare & Verify Fume Hood Operation Gather_PPE->Prep_Hood Don_PPE 4. Don PPE Correctly Prep_Hood->Don_PPE Handle_Chem 5. Weigh & Dispense Chemical Inside Hood Don_PPE->Handle_Chem Clean_Area 6. Decontaminate Work Area & Glassware Handle_Chem->Clean_Area Dispose_Waste 7. Dispose of Waste in Labeled Container Clean_Area->Dispose_Waste Doff_PPE 8. Doff PPE in Correct Order (Gloves First) Dispose_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A procedural workflow for handling this compound.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open[1][11]. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[11][12]. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[11].

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for chemical waste disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup[11].

Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as chemical waste. Dispose of this waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash[8][13]. Empty containers may retain product residue and should be handled appropriately[11].

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody Protection
Transporting/Moving Container Safety Glasses with Side ShieldsNitrile Gloves (Incidental Contact)Lab Coat
Weighing Solid/Measuring Liquid Chemical Splash GogglesNitrile Gloves (Incidental Contact)Lab Coat
Preparing Solutions Chemical Splash GogglesNitrile or Butyl Rubber GlovesLab Coat
Running Reaction/Heating Chemical Splash Goggles & Face ShieldButyl Rubber GlovesLab Coat, Chemical-Resistant Apron
Cleaning Spills Chemical Splash Goggles & Face ShieldButyl Rubber GlovesLab Coat, Chemical-Resistant Apron

References

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]

  • MATERIAL SAFETY DATA SHEET. Evonik. [Link]

  • HAZARD SUMMARY - BENZALDEHYDE. New Jersey Department of Health. [Link]

  • OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety. [Link]

  • Benzaldehyde: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • HAZARD SUMMARY - 1,2,3,6-TETRAHYDRO-BENZALDEHYDE. New Jersey Department of Health. [Link]

  • ICSC 0102 - BENZALDEHYDE. International Labour Organization. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.